3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound features an amino group, a ketone functional group, and a piperidine ring that is substituted with two fluorine atoms. The presence of these functional groups contributes to its potential biological activity, making it a subject of interest for various therapeutic applications.
The compound can be synthesized through established organic chemistry methods and is often used as an intermediate in the development of novel pharmacological agents. Its synthesis and characterization have been documented in various scientific literature and patents, indicating its importance in drug discovery processes.
3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride belongs to the class of amino ketones. It is also classified as a piperidine derivative due to the presence of the piperidine ring in its structure. This classification is significant as it relates to its potential interactions with biological targets.
The synthesis of 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly employed to monitor the progress of the synthesis and characterize the final product.
The molecular formula for 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride is C10H14ClF2N. The structure features:
The compound's molecular weight is approximately 219.68 g/mol. The structural representation can be visualized using molecular modeling software which helps in understanding its three-dimensional conformation and potential interactions with biological targets.
3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure high selectivity and yield. Reaction mechanisms may involve intermediates that are characterized by spectroscopic methods.
The mechanism of action for 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride is primarily linked to its interaction with specific receptors or enzymes in biological systems.
Upon administration, this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood regulation, cognition, or pain perception. Its structural features suggest that it may bind effectively to targets involved in these pathways.
Research studies often utilize assays to evaluate the potency and efficacy of this compound against specific biological targets, providing insight into its pharmacological profile.
3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride is typically a white crystalline solid at room temperature. Its solubility in water is influenced by the presence of the hydrochloride salt form.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile includes susceptibility to nucleophilic attack at the carbonyl carbon and potential hydrolysis under acidic conditions.
Characterization techniques such as Infrared spectroscopy and Mass spectrometry are employed to confirm the identity and purity of synthesized batches.
3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride has several applications in scientific research:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it a valuable subject for ongoing research in drug development.
The synthesis of the 4,4-difluoropiperidine moiety—a critical precursor for the target compound—typically begins with commercially available piperidin-4-one derivatives. Conventional approaches involve deoxyfluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These agents facilitate the conversion of the carbonyl group to a geminal difluoromethylene unit through a proposed SN2-type mechanism involving penta- or hexacoordinated sulfur intermediates. A significant challenge in this transformation is regioselectivity control, as competing elimination reactions can yield enol ether byproducts, particularly under elevated temperatures or prolonged reaction times. For the target molecule, the difluorinated piperidine intermediate is subsequently N-alkylated with ethyl acrylate via Michael addition under mild basic conditions (e.g., triethylamine in acetonitrile, 60°C), yielding ethyl 3-(4,4-difluoropiperidin-1-yl)propanoate. Transamidation optimization follows, where the ester undergoes aminolysis with ammonia in methanol under pressure (100°C, 48h) to afford the primary amide, which is then subjected to Hofmann rearrangement using sodium hypobromite to yield the corresponding β-aminoamide [2] [9].
Table 1: Key Intermediates in Traditional Synthesis
Intermediate | Molecular Formula | Role in Synthesis | Common Characterization |
---|---|---|---|
4,4-Difluoropiperidine | C₅H₉F₂N | Core heterocycle | ¹⁹F NMR: δ -124.5 ppm (dd, J=240 Hz) |
Ethyl 3-(4,4-difluoropiperidin-1-yl)propanoate | C₁₀H₁₇F₂NO₂ | Alkylated precursor | IR: 1735 cm⁻¹ (C=O) |
3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one | C₈H₁₄F₂N₂O | Free base of target | MS (ESI+): m/z 193.1 [M+H]+ |
Recent advances in fluorination chemistry have enabled more efficient access to 4,4-difluoropiperidine with improved atom economy and reduced byproduct formation. One innovative approach utilizes bench-stable solid-phase fluorinating agents like N-tosyl-4-chloro-1,1,2,2-tetrafluorobutylamine, which reacts with enolates generated from piperidin-4-one derivatives under phase-transfer conditions (tetrabutylammonium bromide, aqueous NaOH/dichloromethane). This method achieves >85% yield with minimal olefin formation (<3%). Alternatively, electrochemical fluorination in anhydrous hydrogen fluoride/pyridine solutions (e.g., Et₃N·3HF) provides a scalable route by generating electrophilic fluorine species in situ at controlled potentials. Computational studies indicate that the geminal difluorination significantly alters the conformational landscape of the piperidine ring. Density Functional Theory (DFT) calculations reveal a strong preference for the chair conformation with equatorial positioning of the 1-ylpropan-1-one substituent, while the C-F bonds introduce a gauche effect that stabilizes the axial orientation of adjacent protons. This conformational rigidity is critical for biological activity, as it preorganizes the molecule for target binding. The fluorine atoms also impart metabolic stability by resisting oxidative dealkylation—a common degradation pathway for non-fluorinated piperidines—due to the high bond dissociation energy of C-F bonds (485 kJ/mol) [5] [9].
Table 2: Impact of Fluorination on Molecular Properties
Parameter | Piperidine (Non-fluorinated) | 4,4-Difluoropiperidine | Change (%) |
---|---|---|---|
log P (Octanol/Water) | 0.85 | 1.38 | +62% |
pKa (Conjugate Acid) | 10.98 | 9.21 | -16% |
Metabolic Stability (t₁/₂, Human Liver Microsomes) | 12 min | 78 min | +550% |
The installation of the 3-aminopropanone moiety onto the difluoropiperidine core employs two principal strategies: reductive amination and direct nucleophilic displacement. In the reductive approach, 1-(4,4-difluoropiperidin-1-yl)propan-1-one is condensed with ammonium acetate in methanol under Dean-Stark conditions to form an imine intermediate, which is reduced in situ using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer). This pH range is critical: lower pH protonates the imine, preventing reduction, while higher pH promotes carbonyl reduction over imine reduction. Yields typically reach 65–75% with <5% dialkylated byproduct. Alternatively, direct nucleophilic displacement utilizes 3-bromopropionyl chloride, which is coupled with 4,4-difluoropiperidine in the presence of N,N-diisopropylethylamine (DIPEA) in dichloroethane (80°C, 12h), yielding 3-bromo-1-(4,4-difluoropiperidin-1-yl)propan-1-one. Subsequent amination occurs via Gabriel synthesis with potassium phthalimide (DMF, 60°C) followed by hydrazinolysis (ethanol, reflux) to liberate the primary amine. A novel enzymatic transamination approach has emerged using ω-transaminases (e.g., from Arthrobacter sp.) in biphasic systems (toluene/aqueous buffer), converting the ketone directly to the chiral (R)-amine with >98% ee, though this method remains experimental for large-scale synthesis [3] [7] [8].
Table 3: Amination Method Comparison
Method | Reagents/Conditions | Yield (%) | Byproducts | Advantages |
---|---|---|---|---|
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, pH 5, 25°C, 24h | 68-75 | 3-5% Alcohol reduction product | Mild conditions, one-pot |
Gabriel Synthesis | 1. Phthalimide/K₂CO₃, DMF; 2. N₂H₄, EtOH, reflux | 82 | <1% Dialkylated amine | High purity, no over-alkylation |
Enzymatic Transamination | ω-Transaminase, L-alanine, PLP, pH 7.5, 37°C | 51 | Pyruvate | Enantioselective, green chemistry |
The conversion of the free base 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one to its hydrochloride salt is essential for enhancing crystallinity, hygroscopic stability, and pharmaceutical processability. Critical parameters include solvent selection, acid addition rate, and crystallization kinetics. Studies show that protic solvents like isopropanol/water mixtures (4:1 v/v) outperform aprotic solvents (e.g., acetonitrile or THF) by solubilizing both the free base and HCl gas while facilitating rapid crystal nucleation. The optimal stoichiometry employs 1.05–1.10 equivalents of HCl (as concentrated aqueous solution or gaseous HCl) to prevent residual free base contamination (<0.1% by HPLC). Addition of HCl at 5–10°C over 30–45 minutes minimizes localized protonation and amorphous solid formation. Post-addition, the slurry is warmed to 25°C at 0.5°C/min to anneal crystal defects, yielding needles with >99.5% purity. Anti-solvent strategies using methyl tert-butyl ether (MTBE) can further enhance crystal habit; adding 0.5 volumes MTBE post-salt formation reduces solvent inclusion defects by 40%. The hydrochloride salt exhibits a characteristic melting point at 192–194°C (decomposition) and displays a diagnostic ¹H NMR shift at δ 8.25 ppm (broad s, 3H, NH₃⁺) in D₂O. The crystalline structure (confirmed by PXRD) features chloride ions hydrogen-bonded to the protonated amine (N⁺-H···Cl⁻ distance: 3.09 Å) and the carbonyl oxygen, creating a stable lattice resistant to deliquescence even at 75% relative humidity [4] [10].
Table 4: Hydrochloride Crystallization Optimization
Solvent System | HCl Equivalents | Addition Temp (°C) | Crystal Form | Purity (HPLC%) | Hygroscopicity (wt% Gain, 24h, 75% RH) |
---|---|---|---|---|---|
Isopropanol/H₂O (4:1) | 1.05 | 5-10 | Needles | 99.8 | 0.12 |
Ethanol | 1.10 | 0-5 | Rods | 99.5 | 0.35 |
Acetonitrile | 1.08 | 20 | Agglomerates | 98.9 | 1.82 |
Acetone/H₂O (9:1) | 1.07 | 15 | Prisms | 99.6 | 0.08 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8